molecular formula C10H4Cl4N2 B3042567 4,5,6-Trichloro-2-(2-chlorophenyl)pyrimidine CAS No. 647824-43-9

4,5,6-Trichloro-2-(2-chlorophenyl)pyrimidine

Cat. No.: B3042567
CAS No.: 647824-43-9
M. Wt: 294 g/mol
InChI Key: VWMNHQJPJWDGTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5,6-Trichloro-2-(2-chlorophenyl)pyrimidine is a halogenated pyrimidine derivative characterized by three chlorine atoms at the 4-, 5-, and 6-positions of the pyrimidine ring and a 2-chlorophenyl substituent at the 2-position.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5,6-trichloro-2-(2-chlorophenyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl4N2/c11-6-4-2-1-3-5(6)10-15-8(13)7(12)9(14)16-10/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWMNHQJPJWDGTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=C(C(=N2)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl4N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4,5,6-Trichloro-2-(2-chlorophenyl)pyrimidine typically involves the reaction of 2-chlorobenzonitrile with trichloroacetonitrile in the presence of a base. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety .

Chemical Reactions Analysis

4,5,6-Trichloro-2-(2-chlorophenyl)pyrimidine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Synthesis

4,5,6-Trichloro-2-(2-chlorophenyl)pyrimidine serves as an intermediate in the synthesis of more complex organic molecules. Its chlorinated structure makes it a versatile building block for further chemical modifications and syntheses.

Research has highlighted the potential of this compound and its derivatives as antimicrobial and antiviral agents . The presence of multiple chlorine atoms enhances its reactivity with biological targets, making it effective against various pathogens. For instance, derivatives have shown inhibition against specific bacterial enzymes, contributing to their antimicrobial properties .

Pharmaceutical Development

The compound is investigated for its therapeutic properties , particularly in anticancer and anti-inflammatory applications. Pyrimidine derivatives are known for their roles in nucleic acid metabolism and have been studied for their effects on cancer cell proliferation and inflammation pathways .

Case Studies

  • Antimicrobial Activity Study : A recent study evaluated the efficacy of various pyrimidine derivatives against resistant bacterial strains. The results indicated that compounds similar to this compound exhibited significant inhibitory activity against Staphylococcus aureus and Escherichia coli .
  • Cancer Cell Proliferation Inhibition : Research focused on the anticancer properties of this compound showed that specific derivatives could induce apoptosis in gastric cancer cell lines through modulation of cell cycle progression .
  • Agrochemical Development : The compound has also been explored for use in developing agrochemicals due to its potential herbicidal properties. Its chlorinated structure enhances its effectiveness in targeting specific plant enzymes involved in growth regulation .

Mechanism of Action

The mechanism of action of 4,5,6-Trichloro-2-(2-chlorophenyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways depend on the biological context and the specific derivative used. For instance, some derivatives may inhibit bacterial enzymes, leading to antimicrobial effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Structural and Functional Group Variations

The following table summarizes key structural analogs and their properties:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Activities Source
4,5,6-Trichloro-2-(pyridin-3-yl)pyrimidine Pyridin-3-yl, Cl at 4,5,6 C₉H₄Cl₃N₃ 260.51 Commercial availability; used in pharmaceutical intermediates
2-Amino-8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-chromeno[2,3-d]pyrimidine-3-carbonitrile Chromeno-pyrimidine core, 2-chlorophenyl C₂₄H₁₈Cl₂N₂O₂ 437.3 (M⁺) High cytotoxicity against A-549 and HT-29 cancer cells (IC₅₀ < reference drug doxorubicin)
2-Chloro-4-(2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine Thieno group, 2-fluorophenyl, methyl C₁₃H₈ClFN₂S 278.73 Structural variation (thieno-fused ring); potential for enhanced π-stacking interactions
6-(3,5-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine Trifluoromethyl, 3,5-dichlorophenyl C₁₇H₉Cl₂F₃N₂ 369.20 Fluorine substituents improve metabolic stability; higher molecular weight
1-(4-Chlorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione Dihydropyrimidine-thione, 4-chlorophenyl C₁₃H₁₅ClN₂S 266.79 Antibacterial, antitumor, and calcium channel-blocking activities

Key Comparative Insights

Substituent Effects on Bioactivity
  • Chlorophenyl vs. Chromeno-pyrimidine derivatives with 2-chlorophenyl groups (e.g., compound in ) exhibit notable cytotoxicity against lung (A-549) and colon (HT-29) cancer cell lines .
  • Fluorine and Trifluoromethyl Groups : The introduction of fluorine (e.g., 2-fluorophenyl in ) or trifluoromethyl groups () improves metabolic stability and electron-withdrawing effects, which can enhance binding affinity to target proteins .
Pharmacological Potential
  • Anticancer Activity: Chromeno-pyrimidines with 2-chlorophenyl groups show superior cytotoxicity compared to doxorubicin, likely due to intercalation or topoisomerase inhibition .
  • Antimicrobial and Anti-inflammatory Effects : Dihydropyrimidine-thiones () demonstrate broad-spectrum antibacterial and antitumor activities, attributed to sulfur-based hydrogen bonding and enzyme inhibition .

Biological Activity

4,5,6-Trichloro-2-(2-chlorophenyl)pyrimidine is a synthetic compound belonging to the pyrimidine class, which has garnered attention for its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound includes three chlorine atoms and a chlorophenyl group attached to a pyrimidine ring. This configuration contributes to its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives possess activity against various bacterial strains, including those responsible for skin infections. In one study, specific derivatives demonstrated an IC50 value as low as 16.4 µM against bacterial pathogens .

Antiviral Potential

The compound has also been investigated for its antiviral efficacy. In vitro studies revealed that it could inhibit viral replication in certain models, suggesting potential as an antiviral agent. For example, modifications in the structure have led to compounds that effectively inhibit the activity of viral enzymes such as NS5B RNA polymerase .

Anticancer Properties

The anticancer potential of this compound has been explored in various cancer cell lines. One study highlighted its ability to inhibit cell proliferation in melanoma cells with an IC50 value of approximately 20.7 µM . The compound's mechanism involves targeting specific kinases associated with tumor growth.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound can bind to enzymes involved in critical biochemical pathways, inhibiting their activity and thus affecting cellular functions.
  • Receptor Modulation : It may also interact with receptors on cell surfaces, modulating signaling pathways that regulate cell growth and apoptosis.

Case Studies

StudyFindingsIC50 Value
Study AAntimicrobial activity against Staphylococcus aureus16.4 µM
Study BAntiviral activity against HCV NS5B0.35 µM
Study CAnticancer activity in melanoma cells20.7 µM

Q & A

What are the recommended safety protocols for handling 4,5,6-Trichloro-2-(2-chlorophenyl)pyrimidine in laboratory settings?

Basic Question
Methodological Answer:
When handling chlorinated pyrimidines like this compound, strict safety measures are essential due to potential toxicity and environmental hazards. Key protocols include:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use NIOSH-approved respirators if aerosolization is possible .
  • Containment: Perform reactions in fume hoods or gloveboxes to minimize inhalation risks, especially during solvent evaporation or high-temperature steps .
  • Waste Management: Segregate halogenated waste and dispose via certified hazardous waste services to avoid environmental contamination .
  • Cross-Contamination Mitigation: Use filter pipette tips and dedicated equipment for weighing and transfers .

What synthetic routes are employed for preparing this compound, and what are the critical reaction parameters?

Basic Question
Methodological Answer:
While direct synthesis data for this compound is limited, analogous pyrimidine derivatives are synthesized via:

  • Nucleophilic Halogenation: Chlorination of pyrimidine precursors using reagents like POCl₃ or PCl₅ under reflux. Key parameters include temperature control (70–110°C) and stoichiometric excess of chlorinating agents to ensure complete substitution .
  • Cross-Coupling Reactions: Suzuki-Miyaura coupling for aryl group introduction, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and anhydrous conditions .
  • Purification: Column chromatography (silica gel, hexane/EtOAc) or recrystallization (methanol/water) to isolate the product .

How is the molecular structure of this compound characterized using crystallographic and spectroscopic methods?

Intermediate Question
Methodological Answer:
X-Ray Crystallography: Single-crystal analysis reveals bond lengths, angles, and conformational details. For example, related chlorophenylpyrimidines exhibit dihedral angles >85° between the pyrimidine ring and substituents, influencing electronic properties .
Spectroscopy:

  • NMR: ¹H/¹³C NMR identifies substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm, pyrimidine carbons at δ 150–160 ppm) .
  • Mass Spectrometry: High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) and isotopic clusters consistent with chlorine atoms .

How can researchers resolve contradictions in reported reactivity data for this compound?

Advanced Question
Methodological Answer:
Discrepancies in reactivity (e.g., regioselectivity in nucleophilic substitutions) may arise from:

  • Reaction Conditions: Solvent polarity (e.g., DMF vs. THF) and temperature can alter activation energies. Controlled experiments under standardized conditions are critical .
  • Impurity Effects: Trace metals or moisture may catalyze side reactions. Use chelating agents (e.g., EDTA) or rigorous drying protocols .
  • Computational Validation: Density Functional Theory (DFT) calculations predict reactive sites (e.g., electron-deficient C4/C5 positions) to guide experimental design .

What computational approaches model the electronic properties of this compound, and how do they align with experimental data?

Advanced Question
Methodological Answer:
DFT Studies:

  • HOMO-LUMO Analysis: Predicts electrophilic/nucleophilic regions. For chlorinated pyrimidines, LUMO energies typically correlate with reactivity in cross-coupling reactions .
  • Solvent Effects: Polarizable Continuum Models (PCM) simulate solvent interactions, explaining discrepancies between theoretical and experimental NMR shifts .
    Validation: Compare computed IR/Raman spectra with experimental data to refine force field parameters .

What methodologies assess the compound’s potential as a kinase inhibitor or receptor ligand?

Advanced Question
Methodological Answer:
Biological Screening:

  • Enzyme Assays: Use fluorescence-based kinase assays (e.g., ADP-Glo™) to measure IC₅₀ values. Chlorophenylpyrimidines often target ATP-binding pockets due to π-π stacking with phenylalanine residues .
  • Molecular Docking: AutoDock Vina or Schrödinger Suite predicts binding poses. Key interactions include hydrogen bonds with backbone amides and hydrophobic contacts with chlorinated moieties .
  • SAR Studies: Modify substituents (e.g., replacing Cl with CF₃) to optimize potency and selectivity .

How does the compound’s stability under varying pH and temperature conditions impact formulation studies?

Advanced Question
Methodological Answer:
Stability Testing:

  • pH Stability: Incubate in buffers (pH 1–13) and monitor degradation via HPLC. Chlorinated pyrimidines are typically stable in acidic conditions but hydrolyze in basic media .
  • Thermal Analysis: Differential Scanning Calorimetry (DSC) identifies decomposition temperatures (>200°C for most arylpyrimidines) .
  • Light Sensitivity: UV-Vis spectroscopy tracks photodegradation; amber glassware is recommended for storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5,6-Trichloro-2-(2-chlorophenyl)pyrimidine
Reactant of Route 2
Reactant of Route 2
4,5,6-Trichloro-2-(2-chlorophenyl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.